molecular formula C9H10ClF2NO3 B3006941 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride CAS No. 2470440-25-4

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

Cat. No. B3006941
CAS RN: 2470440-25-4
M. Wt: 253.63
InChI Key: AGBIGAJMSRFQIS-UHFFFAOYSA-N
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Description

4-(2-Amino-1,1-difluoroethoxy)benzoic acid; hydrochloride is a compound that is not directly described in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves catalytic systems or specific reagents to introduce functional groups to the benzoic acid core. For example, the synthesis of amino acid derivatives of 4-(1-adamantyl)benzoic acid was achieved using a cobalt–manganese bromide catalytic system . Similarly, the synthesis of 4-amino benzoic acid was performed through acylation and iodoformation reactions starting from aniline . These methods could potentially be adapted for the synthesis of 4-(2-Amino-1,1-difluoroethoxy)benzoic acid; hydrochloride by selecting appropriate reagents and conditions to introduce the difluoroethoxy group.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be determined using spectroscopic techniques and computational methods. For instance, the structures of azo-benzoic acids were confirmed using NMR, UV–VIS, and IR spectroscopy, and optimized using density functional theory . The crystal and molecular structure of a novel triazinobenzimidazole derivative was determined by X-ray diffraction . These techniques could be applied to determine the molecular structure of 4-(2-Amino-1,1-difluoroethoxy)benzoic acid; hydrochloride.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and tautomerism , as well as condensation and oxidative cyclization . The reactivity of the amino group in 4-amino benzoic acid derivatives can lead to the formation of different products under varying conditions . Understanding these reactions is crucial for predicting the behavior of 4-(2-Amino-1,1-difluoroethoxy)benzoic acid; hydrochloride in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, can be influenced by the presence of different substituents and the formation of co-crystals . The antiproliferative activity of some derivatives indicates potential therapeutic applications . The properties of 4-(2-Amino-1,1-difluoroethoxy)benzoic acid; hydrochloride would need to be studied in detail, considering factors such as solubility, stability, and biological activity.

Scientific Research Applications

  • Spectroscopy and Structure Analysis :

    • Infrared Spectroscopy : Research on m-amino benzoic acid and its hydrochloride reveals its zwitterion structure in the solid state, which is significant for understanding the physical and chemical properties of similar compounds (Gopal, Jose, & Biswas, 1967).
  • Fluorescence Probes Development :

    • Novel fluorescence probes were developed using compounds like 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, indicating potential applications in detecting reactive oxygen species in biological and chemical systems (Setsukinai et al., 2003).
  • Photodecomposition Studies :

    • Research on chlorobenzoic acids, including their photodecomposition, provides insights into environmental and chemical process dynamics, which can be applied to similar compounds (Crosby & Leitis, 1969).
  • Chemical Synthesis and Applications :

    • The creation of novel amino acid derivatives and their potential applications in peptidomimetics and combinatorial chemistry are highlighted in studies involving compounds like 4-Amino-3-(aminomethyl)benzoic acid (Pascal, Sola, Labéguère, & Jouin, 2000).
    • A study on heteroaryl sulfonamides, including 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, provides insights into EP1 receptor selective antagonists, which may guide the development of targeted therapies (Naganawa et al., 2006).
  • Molecular Structure Analysis :

    • The study of molecular and crystal structures of matrices for MALDI-TOF-MS, including compounds like 2-(4-hydroxyphenylazo)benzoic acid, provides critical data for mass spectrometry applications (Qian & Huang, 2005).
  • Biological and Pharmacological Applications :

    • The synthesis and antibacterial activity of Schiff bases derived from 4-aminobenzoic acid indicate potential applications in developing new antibacterial agents (Parekh et al., 2005).
    • Research on N-acyl derivatives of anthranilic acid, including compounds like 2-(4-octylbenzamido)benzoic acid, shows potential in treating Candida albicans infections (Slobodianiuk et al., 2019).

Safety And Hazards

While specific safety and hazard information for “4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

4-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIGAJMSRFQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

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